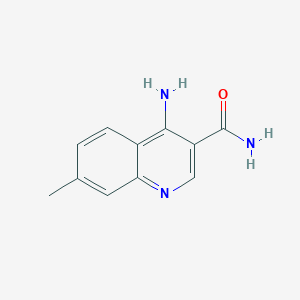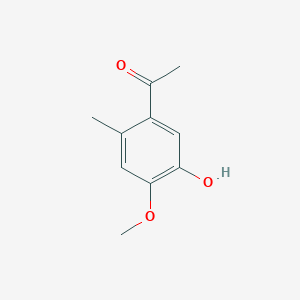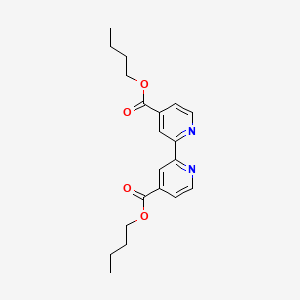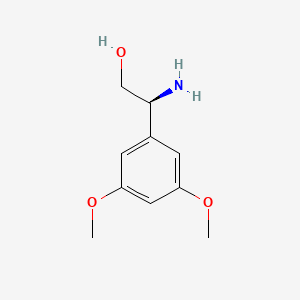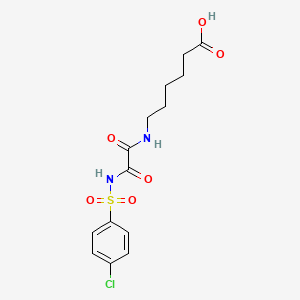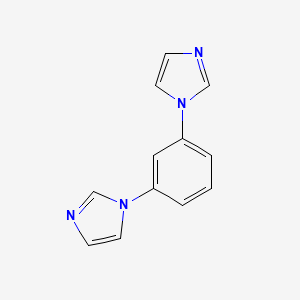
1,3-Di(1H-imidazol-1-yl)benzene
Vue d'ensemble
Description
1,3-Di(1H-imidazol-1-yl)benzene: is an organic compound with the molecular formula C12H10N4 . It consists of a benzene ring substituted with two imidazole groups at the 1 and 3 positions.
Mécanisme D'action
Target of Action
1,3-Di(1H-imidazol-1-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be various depending on the specific derivative and its biological activity.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
It is known that imidazole is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological activity of the derivative . For example, some imidazole derivatives have been shown to reduce the transcription of specific genes, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, it is known that the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence its action.
Analyse Biochimique
Biochemical Properties
1,3-Di(1H-imidazol-1-yl)benzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with metal ions, forming coordination complexes that can influence enzymatic activities. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole rings and the metal ions. This binding can modulate the activity of metalloenzymes, thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as a ligand for certain receptors, thereby modulating signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects highlight the compound’s potential as a tool for studying cellular functions and mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The imidazole rings can form coordination bonds with metal ions, which can either inhibit or activate enzymes. This modulation of enzyme activity can lead to changes in biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and room temperature conditions. Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular functions. Studies have shown that prolonged exposure to the compound can lead to alterations in cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies have reported that high doses of the compound can cause cellular toxicity, emphasizing the need for careful dosage optimization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain tissues, affecting its overall distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Di(1H-imidazol-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with imidazole in the presence of a base such as potassium carbonate . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Di(1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coordination Reactions: The imidazole groups can coordinate with metal ions to form metal-organic frameworks (MOFs).
Common Reagents and Conditions:
Oxidation: Reagents like or can be used for oxidation reactions.
Reduction: Reducing agents such as or are commonly employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides , while reduction can produce hydroimidazoles .
Applications De Recherche Scientifique
1,3-Di(1H-imidazol-1-yl)benzene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1,3,5-Tri(1H-imidazol-1-yl)benzene: Contains three imidazole groups attached to a benzene ring.
1,4-Di(1H-imidazol-1-yl)benzene: Has imidazole groups at the 1 and 4 positions of the benzene ring.
Uniqueness: 1,3-Di(1H-imidazol-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to form stable coordination complexes with metals makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Propriétés
IUPAC Name |
1-(3-imidazol-1-ylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-11(15-6-4-13-9-15)8-12(3-1)16-7-5-14-10-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGYEKGZJOUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



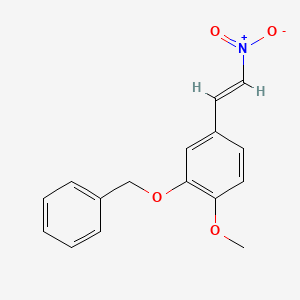
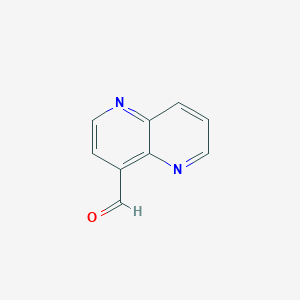
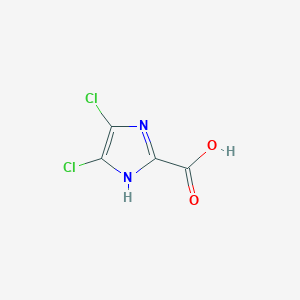

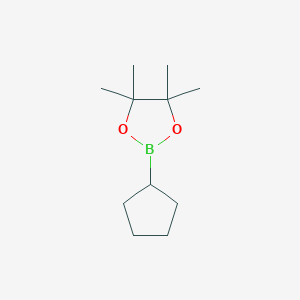
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine](/img/structure/B3178603.png)
![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)
